REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([NH2:12])[CH:6]=1.[CH:14](OCC)(OCC)OCC>O>[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]2[O:11][CH:14]=[N:12][C:7]=2[CH:6]=1
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Name
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|
Quantity
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1.39 g
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Type
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reactant
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Smiles
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COC(CC1=CC(=C(C=C1)O)N)=O
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Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
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C(OCC)(OCC)OCC
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 h
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Duration
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12 h
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted with EA
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
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Details
|
The solvent was removed under a vacuum
|
Type
|
CUSTOM
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Details
|
the residue purified by means of column chromatography (n-hexane/EA=2:1)
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Name
|
|
Type
|
|
Smiles
|
COC(CC=1C=CC2=C(N=CO2)C1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |